molecular formula C13H17ClN2 B14638353 N-Cyclopropyltryptamine hydrochloride CAS No. 55330-17-1

N-Cyclopropyltryptamine hydrochloride

Cat. No.: B14638353
CAS No.: 55330-17-1
M. Wt: 236.74 g/mol
InChI Key: MWAVHVQESOAULJ-UHFFFAOYSA-N
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Description

N-Cyclopropyltryptamine hydrochloride is a synthetic compound belonging to the tryptamine class Tryptamines are a group of monoamine alkaloids that share a common structure, which includes an indole ring joined to an amino group via an ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyltryptamine hydrochloride typically involves the cyclopropylation of tryptamine. One common method includes the reaction of tryptamine with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyltryptamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopropyltryptamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopropyltryptamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of various signaling pathways. The compound’s effects are mediated through the activation or inhibition of these receptors, influencing mood, perception, and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyltryptamine hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s binding affinity to receptors and its overall pharmacological profile .

Properties

CAS No.

55330-17-1

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

cyclopropyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride

InChI

InChI=1S/C13H16N2.ClH/c1-2-4-13-12(3-1)10(9-15-13)7-8-14-11-5-6-11;/h1-4,9,11,14-15H,5-8H2;1H

InChI Key

MWAVHVQESOAULJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-]

Origin of Product

United States

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